Mammol (TN)

Description

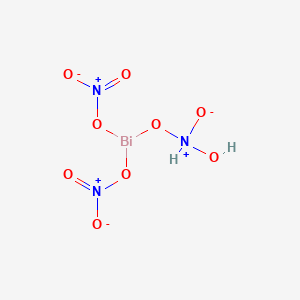

Mammol (TN), chemically identified as Bismuth Subnitrate (BiH₂N₃O₉), is a bismuth-containing compound with a molecular weight of 397.01 g/mol . It is also known by synonyms such as Bismuth oxynitrate, Bismuth subnitricum, Novismuth, and Vikaline . Structurally, it features two hydrogen bond donors, nine hydrogen bond acceptors, and a polar surface area of 161 Ų, contributing to its moderate solubility and reactivity . Historically, it has been used in medicinal formulations (e.g., gastrointestinal treatments) and cosmetics due to its astringent and antimicrobial properties .

Properties

Molecular Formula |

BiH2N3O9 |

|---|---|

Molecular Weight |

397.01 g/mol |

InChI |

InChI=1S/Bi.H2NO3.2NO3/c;3*2-1(3)4/h;1-2H;;/q+3;3*-1 |

InChI Key |

HWSISDHAHRVNMT-UHFFFAOYSA-N |

Canonical SMILES |

[NH+](O)([O-])O[Bi](O[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Molecular Properties of Mammol (TN) (from ):

| Property | Value |

|---|---|

| Molecular Formula | BiH₂N₃O₉ |

| Molecular Weight | 397.01 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 9 |

| Polar Surface Area | 161 Ų |

| Heavy Atom Count | 13 |

Comparison with Similar Compounds

The provided evidence lacks direct comparative studies between Mammol (TN) and other bismuth compounds. However, based on its molecular profile and pharmacological applications, it can be contextually contrasted with the following classes of compounds:

Bismuth-Based Pharmaceuticals

Bismuth Subsalicylate

- Use : Widely employed for treating diarrhea, heartburn, and peptic ulcers.

- Mechanism : Combines antimicrobial (vs. Helicobacter pylori) and anti-inflammatory effects.

- Differentiation : Unlike Mammol (TN), subsalicylate contains salicylate, which may pose risks for individuals with aspirin sensitivities .

Bismuth Subcarbonate

- Use : Topical agent for wounds and radiopaque contrast in imaging.

- Key Difference : Subcarbonate lacks the nitrate groups present in Mammol (TN), altering its solubility and reactivity .

Q & A

Basic Research Questions

Q. What are the standard methodologies for conducting phylogenetic analysis in Mammol (TN) studies?

- Methodological Answer : Phylogenetic analysis in Mammol (TN) research typically involves:

DNA Sequencing : Extract mitochondrial (e.g., cytochrome b) or nuclear DNA from specimens and sequence using Sanger or next-gen platforms .

Alignment and Model Selection : Use software like MEGA or RAxML for sequence alignment, followed by model testing (e.g., AIC in jModelTest) to select optimal substitution models .

Tree Construction : Apply maximum likelihood or Bayesian inference (e.g., BEAST) to generate phylogenetic trees, with bootstrap values/Bayesian posterior probabilities for node support .

- Example Table: Common gene regions used in bat phylogenetics:

| Gene Region | Utility | Example Study |

|---|---|---|

| Cytochrome b | Species-level divergence | Hoffmann et al. (2001) |

| COI | Barcoding | Larsen et al. (2007) |

Q. How should researchers design field studies to ensure data validity in Mammol (TN) population surveys?

- Methodological Answer :

Sampling Strategy : Use stratified random sampling to cover diverse habitats and avoid geographic bias. Define clear inclusion criteria (e.g., age, sex) .

Data Collection : Standardize protocols for morphometric measurements (e.g., wing length, weight) and ecological variables (e.g., roost type, diet) .

Quality Control : Implement inter-observer calibration and replicate measurements to minimize human error .

Advanced Research Questions

Q. How can researchers resolve contradictions in phylogeographic data when studying Mammol (TN) populations?

- Methodological Answer :

Multi-Locus Analysis : Combine mitochondrial and nuclear DNA data to address incongruences caused by incomplete lineage sorting or hybridization .

Cross-Validation with Ecology : Integrate environmental niche modeling (e.g., MAXENT) to test if genetic divergence aligns with ecological barriers .

Temporal Sampling : Analyze historical specimens (e.g., museum samples) to detect temporal shifts in gene flow patterns .

- Example Workflow:

Hypothesis → Multi-locus Sequencing → Statistical Tests (e.g., ABBA-BABA) → Ecological Correlation → Publication

Q. What advanced statistical methods are recommended for analyzing gene flow in fragmented Mammol (TN) populations?

- Methodological Answer :

Landscape Genetics : Use Circuitscape or Geneland to model gene flow against landscape features (e.g., rivers, urban areas) .

Bayesian Approaches : Apply STRUCTURE or BAPS to infer population structure and admixture .

Coalescent Models : Utilize Migrate-N or IMa3 to estimate historical migration rates and divergence times .

- Key Consideration: Validate models with simulated datasets to assess robustness .

Q. How can researchers optimize experimental protocols for characterizing Mammol (TN) biochemical properties?

- Methodological Answer :

Pilot Studies : Conduct small-scale trials to refine parameters (e.g., PCR annealing temperatures, antibody dilutions) .

Negative Controls : Include controls for contamination (e.g., PCR blanks) and cross-reactivity in immunoassays .

Data Reproducibility : Document all steps in electronic lab notebooks with version control (e.g., LabArchives) and share raw data via repositories like Dryad .

Methodological Considerations for Publishing

Q. What are the best practices for presenting conflicting data in Mammol (TN) research publications?

- Methodological Answer :

Transparent Reporting : Clearly state limitations (e.g., small sample sizes, sequencing depth) in the Methods or Discussion section .

Alternative Hypotheses : Use Akaike weights or likelihood ratios to compare competing explanations for observed patterns .

Visualization : Employ contradiction matrices or heatmaps to highlight discordant results (e.g., mitochondrial vs. nuclear phylogenies) .

Q. How should researchers address ethical and data integrity challenges in collaborative Mammol (TN) studies?

- Methodological Answer :

Data Ownership Agreements : Draft MOUs defining data access, authorship criteria, and IP rights before project initiation .

Ethical Compliance : Follow institutional guidelines for specimen collection (e.g., IACUC permits) and genetic data sharing (e.g., Nagoya Protocol) .

Reproducibility Checklists : Use tools like the ARRIVE guidelines to ensure methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.